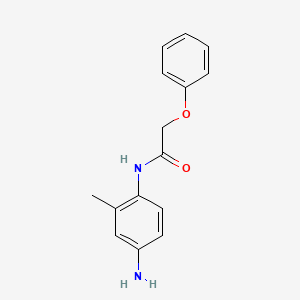

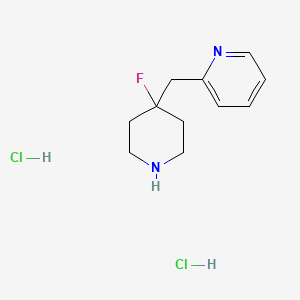

N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide, also known as TFB-TAM, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biological effects, making it a useful tool for studying various physiological processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Benzenesulfonamide derivatives are synthesized through various chemical reactions, demonstrating significant versatility in organic synthesis. For example, the synthesis of novel benzenesulfonamide derivatives through reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA) leads to the creation of acryloyl(phenyl)benzenesulfonamide derivatives. These compounds further react with hydrazine hydrate, hydroxylamine, thiosemicarbazide, or heterocyclic amines derivatives to afford novel sulfonamide derivatives. These synthetic pathways not only showcase the chemical reactivity of these compounds but also their potential in creating a wide array of derivatives for further evaluation (Fahim & Shalaby, 2019).

Biological Evaluation and Pharmacological Potentials

The synthesized benzenesulfonamide derivatives exhibit potent in vitro antitumor activity against various cell lines, highlighting their potential as therapeutic agents. For instance, certain chlorinated compounds have shown excellent antitumor activity, indicating the importance of structural modifications in enhancing biological activity (Fahim & Shalaby, 2019).

Material Science and Sensor Applications

Benzenesulfonamide derivatives have been utilized in material science, particularly in developing sensors for specific applications. A novel sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor was synthesized for the specific detection of anions, demonstrating high selectivity and reversibility for fluoride ions. This highlights the potential of benzenesulfonamide derivatives in developing specific and efficient sensors for environmental and biological applications (Aboubakr et al., 2013).

Catalytic Applications

In addition to their biological and material science applications, benzenesulfonamide derivatives have been explored for their catalytic properties. For instance, a green and efficient synthesis method for sulfonamides catalyzed by nano-Ru/Fe(3)O(4) demonstrates the environmental benefits and efficiency of using sulfonamide derivatives in catalysis, particularly in the direct coupling of sulfonamides and alcohols through a domino dehydrogenation-condensation-hydrogenation sequence (Shi et al., 2009).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c1-10(20)11-4-2-6-13(8-11)19-23(21,22)14-7-3-5-12(9-14)15(16,17)18/h2-9,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFAXINTSLYNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

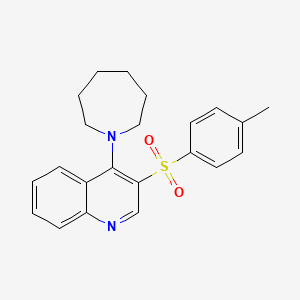

![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)

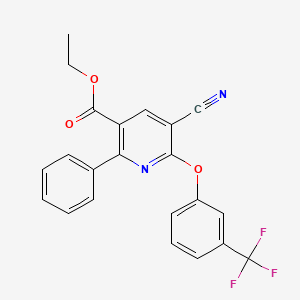

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)

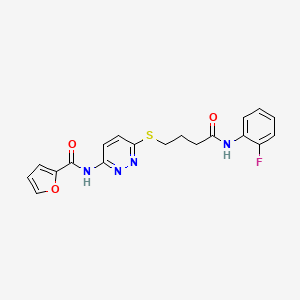

![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)

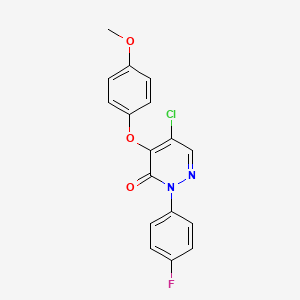

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2712231.png)